molecular formula C17H15BrN2O5S3 B3698639 5-bromo-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide

5-bromo-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide

Cat. No.: B3698639
M. Wt: 503.4 g/mol
InChI Key: RLZSCNAABUUMEE-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a methoxy group, an amino group, a sulfonyl group, and a thiophene ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the methoxy group, the amino group, the sulfonyl group, and the thiophene ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could participate in substitution or elimination reactions, the amino group could act as a nucleophile or base, and the sulfonyl group could undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point, while the presence of the sulfonyl group could make it more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its chemical properties, potential uses, and safety considerations .

Biochemical Analysis

Biochemical Properties

5-bromo-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways. The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the substrate from accessing the enzyme and inhibiting its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation in treated cells . Additionally, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition results in changes in gene expression, particularly those genes involved in inflammatory responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating the optimal dosage range for achieving desired therapeutic outcomes without causing significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, the compound inhibits sulfonamide-sensitive enzymes, leading to altered metabolic flux and changes in metabolite levels . These interactions can significantly impact cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

5-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5S3/c1-25-14-6-2-12(3-7-14)19-27(21,22)15-8-4-13(5-9-15)20-28(23,24)17-11-10-16(18)26-17/h2-11,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZSCNAABUUMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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